REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[I:9].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:10][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([I:9])[CH:4]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C)I
|
Name
|
|
Quantity
|
37.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
348 mg
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
triturated with Et2O
|
Type
|
WASH
|
Details
|
The filtrate was successively washed with water, aqueous saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a red oil
|
Type
|
CUSTOM
|
Details
|
The oil was chromatographed on flash silica gel eluting with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=C(C=C1)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |